Product packaging for Chromium tris(benzoylacetate)(Cat. No.:CAS No. 16432-36-3)

Chromium tris(benzoylacetate)

Cat. No.: B103425
CAS No.: 16432-36-3
M. Wt: 535.5 g/mol
InChI Key: WUZCBSQKHJJABD-UHFFFAOYSA-K
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Description

Spin State Analysis and Electronic Configuration (d³ Systems)

Chromium in Chromium tris(benzoylacetate) exists in the +3 oxidation state. A neutral chromium atom has an electron configuration of [Ar] 3d⁵ 4s¹. americanelements.comumd.edulibretexts.org To form the Cr³⁺ ion, it loses the 4s electron and two of the 3d electrons, resulting in a configuration of [Ar] 3d³. libretexts.orgscirp.org This places it in the category of d³ transition metal systems.

In an octahedral coordination environment, as created by the six oxygen atoms from the three bidentate benzoylacetate ligands, the five d-orbitals are split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). For a d³ system, the three valence electrons occupy the three t₂g orbitals individually, with parallel spins, according to Hund's rule.

This arrangement results in a total spin quantum number (S) of 3/2, leading to a quartet (2S+1 = 4) ground state. researchgate.net In virtually all known octahedral Cr(III) complexes, this high-spin configuration is observed because the energy required to pair electrons in the t₂g orbitals is significantly greater than the ligand field splitting energy (Δo). Therefore, Chromium tris(benzoylacetate) is paramagnetic and possesses a high-spin d³ configuration. rsc.org

Table 1: Electronic Properties of the Chromium(III) Ion

Property Value
Element Chromium (Cr)
Atomic Number 24
Oxidation State +3
Ground State Configuration (Cr atom) [Ar] 3d⁵ 4s¹ americanelements.com
Ion Configuration (Cr³⁺ ion) [Ar] 3d³ scirp.org
d-electron Count 3
Spin State High-spin (S = 3/2)

| Ground State Term Symbol | ⁴A₂g |

Crystal Field Theory and Ligand Field Splitting Energy Considerations

Crystal Field Theory (CFT) provides a model for understanding the splitting of d-orbital energies due to the electrostatic field of the surrounding ligands. libretexts.org In Chromium tris(benzoylacetate), the central Cr³⁺ ion is surrounded by three bidentate benzoylacetate ligands, forming a pseudo-octahedral coordination geometry. The negatively charged oxygen atoms of the ligands create an electrostatic field that repels the d-electrons of the chromium ion.

This repulsion is not uniform; the eg orbitals, which point directly towards the ligands, are destabilized (raised in energy) more than the t₂g orbitals, which are directed between the ligands. core.ac.uk The energy difference between these two sets of orbitals is known as the ligand field splitting energy, denoted as Δo (or 10Dq). libretexts.orgcore.ac.uk

The magnitude of Δo is determined by the nature of the ligand and is a key factor in the electronic spectra of the complex. core.ac.uk Ligands can be arranged in the spectrochemical series based on their ability to cause d-orbital splitting. core.ac.ukillinois.edu While benzoylacetate is not explicitly listed in most standard series, β-diketonate ligands like acetylacetonate (B107027) (acac⁻) are considered to be of intermediate field strength. The value of Δo for Cr(acac)₃ is approximately 17,600 cm⁻¹. Given the electronic similarities, the Δo for Chromium tris(benzoylacetate) is expected to be in a comparable range. For d³ ions, the energy of the lowest spin-allowed electronic transition, ⁴A₂g → ⁴T₂g, corresponds directly to the value of Δo. illinois.edu

Table 2: Representative Ligand Field Splitting Energies (Δo) for Selected Cr(III) Complexes

Complex Ligand Δo (cm⁻¹)
[CrF₆]³⁻ Fluoro 15,060
[Cr(H₂O)₆]³⁺ Aqua 17,400
[Cr(acac)₃] Acetylacetonate ~17,600
[Cr(NH₃)₆]³⁺ Ammine 21,500

Note: This table provides context by comparing the expected field strength of a β-diketonate ligand to other common ligands.

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO)

While CFT provides a useful electrostatic model, Molecular Orbital (MO) theory offers a more complete picture by considering the covalent nature of the metal-ligand bonds. In this framework, atomic orbitals of the metal and ligands combine to form molecular orbitals that extend over the entire molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and reactivity of the complex. nih.gov

Theoretical calculations on analogous Cr(III) β-diketonate complexes show that the HOMO is typically centered on the π-system of the ligands, with some contribution from the metal t₂g orbitals. The LUMO is predominantly composed of the metal-centered t₂g orbitals (specifically, the singly occupied molecular orbitals or SOMOs in this open-shell system) and the ligand π* orbitals. The orbitals that correspond to the antibonding eg set (LUMO+n) are found at a higher energy. researchgate.net

Energy Gaps and Derived Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be derived, providing quantitative measures of chemical behavior.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Computational studies on related chromium complexes show that the HOMO-LUMO gap is significantly influenced by the nature of the ligands. scirp.orgresearchgate.net For a molecule like Chromium tris(benzoylacetate), the extended conjugation of the phenyl rings on the benzoylacetate ligand, compared to acetylacetonate, may lead to a slight reduction in the HOMO-LUMO gap.

Table 3: Calculated Frontier Orbital Energies and Reactivity Indices for a Model Cr(III) β-diketonate Complex

Parameter Formula Representative Value
E_HOMO - -5.9 eV
E_LUMO - -2.1 eV
Energy Gap (ΔE) E_LUMO - E_HOMO 3.8 eV
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 1.9 eV
Chemical Softness (S) 1 / η 0.53 eV⁻¹
Electronic Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -4.0 eV

| Electrophilicity Index (ω) | μ² / (2η) | 4.21 eV |

Note: Values are representative, based on DFT calculations of analogous Cr(III) complexes, and serve as an estimate for Chromium tris(benzoylacetate).

Charge Transfer Interactions and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated molecular orbitals into a localized picture of bonding that aligns with Lewis structures, showing electron density in atomic orbitals, lone pairs, and bonds. uni-muenchen.defaccts.dewisc.edu It is particularly useful for quantifying delocalization effects through the analysis of donor-acceptor interactions. wisc.edu

In Chromium tris(benzoylacetate), NBO analysis reveals significant charge transfer (delocalization) from the filled lone pair orbitals of the ligand oxygen atoms (donors) to the unoccupied antibonding orbitals of the chromium center (acceptors). scirp.org These interactions represent the covalent character of the Cr-O bonds.

The primary donor-acceptor interactions are of the type LP(O) → LP(Cr), where LP(O) is a lone pair on an oxygen atom and LP(Cr) represents the vacant d-orbitals (formally, antibonding metal-ligand orbitals) on the chromium ion. scirp.org The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization. These calculations confirm that the bonding is not purely ionic but has substantial covalent character due to this charge donation from the ligand to the metal. scirp.orgresearchgate.net

Table 4: NBO Analysis Summary of Key Donor-Acceptor Interactions in a Model Cr(III)-diketonate System

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (O) LP*(1) Cr ~15-20 Ligand-to-Metal Charge Transfer (σ-donation)

Note: E(2) values are estimates based on published data for similar Cr(III) complexes. LP(n) Cr denotes different vacant d-type orbitals on the chromium center.*

Theoretical Insights into Electron Distribution and Bonding

Integrating the insights from Crystal Field Theory, Molecular Orbital Theory, and NBO analysis provides a comprehensive understanding of the electronic structure of Chromium tris(benzoylacetate).

CFT establishes the fundamental d-orbital splitting in the octahedral field, explaining the compound's color and magnetic properties (high-spin d³). However, MO theory and NBO analysis refine this picture by detailing the covalent nature of the Cr-O bonds. dokumen.pub

The electron distribution is not simply a Cr³⁺ ion surrounded by three benzoylacetate anions. Instead, NBO analysis shows significant electron density donation from the oxygen lone pairs to the chromium ion. scirp.org This charge delocalization reduces the effective positive charge on the chromium center and increases the electron density in the bonding region, contributing to the stability of the complex. The delocalized π-system of the benzoylacetate ligand, including the phenyl rings, influences the energies of the frontier orbitals, affecting the HOMO-LUMO gap and the compound's potential reactivity. researchgate.net The bonding is therefore best described as polar covalent, with contributions from both electrostatic attraction and orbital overlap.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27CrO6 B103425 Chromium tris(benzoylacetate) CAS No. 16432-36-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium(3+);(Z)-3-oxo-1-phenylbut-1-en-1-olate
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InChI

InChI=1S/3C10H10O2.Cr/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,12H,1H3;/q;;;+3/p-3/b3*10-7-;
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InChI Key

WUZCBSQKHJJABD-YNEVXYPXSA-K
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Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cr+3]
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Isomeric SMILES

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27CrO6
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501015439
Record name Chromium tris(benzoylacetate)
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Molecular Weight

535.5 g/mol
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Physical Description

Powder; [MSDSonline]
Record name Chromium tris(benzoylacetate)
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CAS No.

16432-36-3
Record name Chromium tris(benzoylacetate)
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Record name Chromium, tris(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)-
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Record name Chromium tris(benzoylacetate)
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Record name Tris(1-phenylbutane-1,3-dionato-O,O')chromium
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Advanced Synthetic Methodologies for Chromium Tris Benzoylacetate and Its Analogues

Mechanistic Pathways of Complex Formation

The formation of the stable, six-coordinate octahedral complex of chromium(III) with β-diketonate ligands like benzoylacetate proceeds through specific mechanistic pathways. The kinetic inertness of the chromium(III) ion, a d³ metal center, means that ligand substitution reactions are typically slow, allowing for detailed study but also requiring specific conditions to drive the reaction to completion. unige.chresearchgate.net

Two primary routes are employed for the synthesis of chromium tris(benzoylacetate) and its analogues: direct complexation and ligand exchange.

Direct Complexation: This approach involves the direct reaction of a simple chromium(III) salt or oxide with the β-diketone ligand. A common precursor is chromium(III) chloride hexahydrate (CrCl₃·6H₂O). iiste.orgscribd.com In this method, the benzoylacetone (B1666692) ligand, which exists in tautomeric equilibrium between its keto and enol forms, must be deprotonated to its anionic enolate form to act as an effective nucleophile and chelating agent. iosrjournals.org This deprotonation is crucial for complex formation. A widely used method involves the slow, homogeneous generation of a base in the reaction mixture, which prevents the undesirable precipitation of chromium(III) hydroxide (B78521). iiste.org The hydrolysis of urea (B33335) is an effective strategy for this, as it gradually produces ammonia (B1221849), raising the pH in a controlled manner to facilitate the deprotonation of the ligand and subsequent complexation. iiste.orggoogle.com

Reaction using Urea: CrCl₃·6H₂O + 3 C₁₀H₁₀O₂ (benzoylacetone) + (NH₂)₂CO → Cr(C₁₀H₉O₂)₃ + ...

Ligand Exchange: This route utilizes a pre-formed chromium complex with labile (easily displaceable) ligands. The aqueous chromium(III) ion itself, [Cr(H₂O)₆]³⁺, can be considered a starting point where water molecules are exchanged for the incoming benzoylacetate ligands. nih.gov A more common laboratory precursor is tris(tetrahydrofuran)chromium(III) chloride, CrCl₃(THF)₃, which is soluble in organic solvents. nih.govmdpi.com In this case, the weakly coordinated THF ligands are readily displaced by the chelating benzoylacetate, making it a versatile starting material for syntheses under non-aqueous conditions. researchgate.net This method is particularly useful for preparing complexes with sensitive functional groups that might not be stable in aqueous environments.

The outcome of the synthesis—yield, purity, and reaction time—is highly dependent on the choice of chromium precursor and the specific reaction conditions employed.

Influence of Precursors: The selection of the chromium source is a critical decision. While simple hydrated salts are inexpensive, anhydrous precursors or those with labile organic ligands offer advantages in non-aqueous media. The reactivity of the β-diketone itself is also a factor; substituents on the ligand can alter its electronic properties and steric profile, thereby affecting the rate of complex formation. iosrjournals.org

Table 1: Comparison of Common Chromium(III) Precursors for Tris(β-diketonate) Synthesis

Precursor Formula Common State Solubility Key Advantages / Disadvantages
Chromium(III) Chloride Hexahydrate CrCl₃·6H₂O Crystalline solid Water-soluble Inexpensive and common; requires aqueous or protic solvents; pH control is critical to prevent hydroxide precipitation. iiste.orggoogle.com
Chromium(III) Oxide Cr₂O₃ Solid powder Insoluble Can be used for direct synthesis with the neat β-diketone at elevated temperatures. wikipedia.org
Tris(tetrahydrofuran)chromium(III) Chloride CrCl₃(THF)₃ Solid Soluble in THF Excellent for non-aqueous synthesis; THF ligands are labile, allowing for mild reaction conditions. nih.govmdpi.com

Influence of Reaction Conditions:

pH Control: As noted, maintaining the correct pH is arguably the most critical parameter in aqueous syntheses. Direct addition of a strong base can lead to the formation of highly inert chromium(III) hydroxide, which is difficult to redissolve and react further. iiste.org The in-situ generation of ammonia via urea hydrolysis provides a slow, steady supply of base, allowing for the deprotonation of benzoylacetone without causing bulk precipitation of the metal hydroxide. scribd.comgoogle.com

Temperature: Due to the kinetic inertness of Cr(III), these syntheses often require heating or refluxing for extended periods (several hours) to ensure the reaction proceeds to completion and achieves a high yield. scribd.comgoogle.com

Solvent: The choice of solvent depends on the precursor. Water is used for hydrated salts, while organic solvents like ethanol (B145695) or THF are used for precursors such as CrCl₃(THF)₃. google.comresearchgate.net The solvent can influence the solubility of reactants and products, affecting isolation and purification.

Synthesis of Substituted and Functionalized Chromium Tris(benzoylacetate) Derivatives

Creating derivatives of chromium tris(benzoylacetate) with specific functionalities can be achieved in two main ways: by using a pre-functionalized ligand or by chemical modification of the intact complex.

Use of Substituted Ligands: The most direct method for producing functionalized complexes is to begin with a substituted benzoylacetone ligand. This approach allows for wide-ranging modifications to the electronic and steric properties of the final complex. By analogy with other β-diketones used in coordination chemistry, substituents can be introduced at various positions on the benzoylacetate framework, such as on the phenyl ring or at the methyl group. acs.orgulisboa.pt For example, fluorinated derivatives, which are common in related systems, can be synthesized by using a fluorinated benzoylacetone precursor. acs.org

Post-Synthesis Modification: The coordinated benzoylacetate ligand within the stable Cr(III) complex can undergo certain chemical reactions. The central carbon atom (the γ-carbon) of the chelate ring is activated and behaves similarly to an aromatic system, making it susceptible to electrophilic substitution. wikipedia.org For the analogous and well-studied chromium(III) acetylacetonate (B107027), Cr(acac)₃, reactions such as bromination, nitration, and formylation at this position are well-documented. wikipedia.org This reactivity provides a pathway to functionalized derivatives that may be difficult to obtain by first synthesizing the ligand.

Example Reaction (by analogy): Cr(C₁₀H₉O₂)₃ + 3 NBS → Cr(C₁₀H₈BrO₂)₃ + 3 Succinimide (N-Bromosuccinimide)

Solid-State and Mechanochemical Synthetic Approaches

In line with the principles of green chemistry, solvent-free synthetic methods have been developed for chromium complexes, offering benefits such as reduced waste, faster reaction times, and high yields. nih.govnih.gov

Mechanochemistry: This technique involves the synthesis of complexes by grinding solid reactants together in a ball mill or with a simple mortar and pestle. nih.gov The mechanical force provides the energy to initiate the reaction between the solids. The mechanochemical synthesis of chromium(III) tris(2-ethylhexanoate), a carboxylate analogue, has been successfully demonstrated by grinding chromium(III) chloride with sodium 2-ethylhexanoate. researchgate.net A similar approach would be viable for chromium tris(benzoylacetate), likely by reacting anhydrous CrCl₃ with sodium benzoylacetate. This method avoids bulk solvents, simplifies product isolation, and can produce high yields, often in the range of 95–97% for related chromium complexes. nih.govresearchgate.net

Liquid-Assisted Grinding (LAG): A variation on mechanochemistry, LAG involves the addition of a catalytic amount of liquid to the solid reactants during grinding. cardiff.ac.uk The liquid can accelerate the reaction rate and sometimes control the polymorphic form of the product without acting as a bulk solvent. nih.gov

Solid-State Thermal Methods: Conventional solid-state synthesis involves heating a mixture of solid precursors to high temperatures to induce a reaction. In some cases, mechanochemical activation is followed by a thermal treatment step to ensure complete reaction and crystallization of the final product. researchgate.net

Table 2: Summary of Synthetic Approaches

Method Precursors Conditions Key Features
Direct Complexation CrCl₃·6H₂O, Benzoylacetone, Urea Aqueous, Reflux pH control is critical; common and cost-effective. iiste.orggoogle.com
Ligand Exchange CrCl₃(THF)₃, Benzoylacetone Anhydrous organic solvent Suitable for sensitive substrates; avoids water. mdpi.com
Post-Synthesis Modification Cr(benzoylacetate)₃, Electrophile (e.g., NBS) Organic solvent Functionalizes the pre-formed, stable complex. wikipedia.org
Mechanochemistry Anhydrous CrCl₃, Sodium Benzoylacetate Solvent-free grinding Green, rapid, high-yield method. nih.govresearchgate.net

Crystallographic and Advanced Structural Elucidation of Chromium Tris Benzoylacetate

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Coordination Environment

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the precise position of each atom. uni-ulm.decarleton.eduuwaterloo.ca This technique has been instrumental in characterizing the molecular structure of numerous chromium complexes.

Determination of Distorted Octahedral Geometries

The chromium(III) ion in chromium tris(benzoylacetate) and related complexes typically exhibits a six-coordinate, octahedral geometry. ontosight.airsc.orgscirp.org However, the coordination of three bidentate benzoylacetate ligands to the chromium center leads to a departure from perfect octahedral symmetry. This results in a "distorted octahedral" geometry. ontosight.aiscirp.orgnih.gov The three benzoylacetate ligands, acting as bidentate chelators, create a propeller-like arrangement around the central chromium ion.

Analysis of Metal-Ligand Bond Distances and Angles

The precise measurement of bond lengths and angles within the coordination sphere of chromium tris(benzoylacetate) provides critical insights into the nature of the metal-ligand bonding.

Cr-O Bond Distances: The bond lengths between the chromium(III) ion and the oxygen atoms of the benzoylacetate ligands are a key parameter. In similar chromium(III) β-diketonate complexes, such as chromium(III) acetylacetonate (B107027), the Cr-O bond lengths are typically in the range of 1.942 to 1.959 Å. nih.gov For comparison, in a series of chromium(III) complexes with ethylene (B1197577) cross-bridged cyclam and cyclen ligands, the average Cr-N bond distances were found to be around 2.083 Å to 2.130 Å, and Cr-Cl bond distances averaged 2.331 Å to 2.335 Å. nih.gov Theoretical calculations on a tris(acetate)chromium(III) complex yielded an average Cr-O bond length of 2.01 Å, which is in good agreement with the experimentally determined value of 2.008 Å. scirp.org

O-Cr-O Bond Angles: The "bite angle" of the chelating benzoylacetate ligand, represented by the O-Cr-O angle within the five-membered ring formed upon coordination, is significantly less than the 90° angle expected in a perfect octahedron. For instance, in a related tris(N-alkoxycarboxamidato)chromium(III) complex, the O-Cr-O bite angles were in the narrow range of 78.03(7)° to 79.93(7)°. nih.gov In contrast, the O-Cr-O angles between oxygen atoms of different ligands will be closer to 90° or 180°. For example, analysis of cis-[Cr( nih.gov-decane)(acac)] revealed an O-Cr-O bond angle of nearly 90° between the two acetylacetonate-oxygen atoms. researchgate.net

Selected Bond Distances and Angles for Chromium(III) Complexes
ComplexCr-O Bond Distance (Å)O-Cr-O Bite Angle (°)Reference
tris(acetate)chromium(III) (calculated)2.01~65 scirp.org
tris(acetate)chromium(III) (experimental)2.008Not Reported scirp.org
tris(N-alkoxycarboxamidato)chromium(III)1.942–1.95978.03–79.93 nih.gov
cis-[Cr( nih.gov-decane)(acac)]1.950(3), 1.954(2)~90 researchgate.net

Chiral Resolution and Stereochemical Studies

The tris-chelate nature of chromium tris(benzoylacetate) results in a chiral molecular structure. The complex can exist as two non-superimposable mirror images, known as enantiomers, designated as Δ (delta) and Λ (lambda). These enantiomers arise from the right-handed (Δ) or left-handed (Λ) helical arrangement of the three bidentate ligands around the chromium center.

The resolution of these enantiomers is a significant aspect of the stereochemistry of such complexes. Chiral resolution techniques, such as chromatography on a chiral stationary phase, can be employed to separate the Δ and Λ isomers. nih.gov The study of these resolved enantiomers is crucial for applications where chirality is important, for instance, in asymmetric catalysis or in the study of chiroptical properties. google.com The development of catalytic compositions for asymmetric alkylation has involved complexes of chromium with chiral ligands. google.com

Supramolecular Architecture and Intermolecular Interactions

Beyond the individual molecule, the arrangement of chromium tris(benzoylacetate) molecules in the solid state is dictated by a variety of non-covalent intermolecular interactions. These interactions collectively define the supramolecular architecture of the crystal.

Formation of Coordination Polymers and Networks

While chromium tris(benzoylacetate) is a discrete molecular complex, the principles of its coordination chemistry are relevant to the construction of more extended structures known as coordination polymers. nih.govresearchgate.net In these materials, metal ions are linked by organic bridging ligands to form one-, two-, or three-dimensional networks. nih.govresearchgate.net

The formation of such polymers is influenced by the coordination geometry of the metal ion and the nature of the bridging ligand. researchgate.net For instance, chromium(III) ions, with their preference for octahedral coordination, can act as nodes in the construction of 3D frameworks. scirp.org The use of ligands capable of bridging multiple metal centers can lead to the formation of intricate coordination polymers with potential applications in areas such as catalysis and materials science. researchgate.netmdpi.com

Structural Characterization of Supported Chromium Tris(benzoylacetate) Species

The elucidation of the structure of supported chromium tris(benzoylacetate) and related chromium(III) β-diketonate complexes is crucial for understanding their properties and performance in various applications. When these complexes are anchored onto a solid support, their structural integrity, morphology, and the way they are configured on the support surface are of paramount importance. Techniques such as X-ray powder diffraction (XRPD) and electron microscopy (SEM and TEM) are invaluable tools for this purpose.

X-ray Powder Diffraction for Structural Integrity

X-ray powder diffraction (XRPD) is a fundamental technique used to assess the crystalline structure of materials. In the context of supported chromium tris(benzoylacetate) and its analogues, XRPD is primarily employed to verify the structural integrity of the support material after the chromium complex has been anchored to it.

In a study involving a tris(3-bromo-acetylacetonato) chromium(III) complex anchored to a highly ordered nanoporous silica (B1680970) known as LUS-1, XRPD analysis was crucial. The results demonstrated that the anchoring of the chromium(III) complex inside the pores of LUS-1 occurred without causing any distortion to the support's structure kashanu.ac.ir. This is a critical finding, as it indicates that the desirable properties of the porous support, such as its high surface area and ordered pore system, are maintained during the functionalization process.

Similarly, in the preparation of organic-inorganic hybrid aerogels from a bridging bis(acetylacetonate) ligand and chromium(III) ions, XRPD was used to determine the nature of the resulting material. The analysis revealed that the aerogels were amorphous, lacking long-range crystalline order researchgate.net. This information is vital for understanding the material's physical and chemical properties.

The table below summarizes representative findings from XRPD analysis on supported chromium(III) β-diketonate complexes.

Supported Complex System Support Material Key XRPD Findings Reference
Tris(3-bromo-acetylacetonato) chromium(III)Nanoporous Silica (LUS-1)Successful anchoring of the complex without distortion of the support's structure. kashanu.ac.ir
Chromium(III) bis(acetylacetonate) hybridAerogelThe resulting hybrid material is amorphous in nature. researchgate.net

Microscopic Techniques for Morphology and Configuration (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide detailed information about the surface morphology and internal structure of materials at the micro and nanoscale.

Transmission Electron Microscopy (TEM) offers higher resolution and is used to visualize the internal structure, such as the porous configuration of the support. For the LUS-1 support, TEM images confirmed the presence of parallel channels, which is a characteristic feature of its pore structure kashanu.ac.ir. In the case of the chromium-aerogels, TEM analysis corroborated the amorphous nature of the structure, showing an absence of long-range order researchgate.net.

The following table presents a summary of the morphological and configurational details obtained from SEM and TEM analyses of supported chromium(III) β-diketonate systems.

Microscopic Technique Supported Complex System Observed Features Reference
SEMTris(3-bromo-acetylacetonato) chromium(III) on LUS-1The support material consists of long, rod-shaped particles. kashanu.ac.ir
TEMTris(3-bromo-acetylacetonato) chromium(III) on LUS-1The support possesses parallel channels, confirming its ordered pore structure. kashanu.ac.ir
SEMChromium(III) bis(acetylacetonate) hybrid aerogelSponge-like porous network of interconnected spherical particles (10-20 nm diameter) with meso- and macropores. researchgate.net
TEMChromium(III) bis(acetylacetonate) hybrid aerogelConfirmed the amorphous nature of the aerogel with no long-range order. researchgate.net

Advanced Spectroscopic Investigations of Chromium Tris Benzoylacetate

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a powerful tool for probing the d-orbital splitting and charge transfer phenomena that dictate the color and photochemical properties of transition metal complexes. rsc.org

The characteristic purple color of chromium(III) complexes like chromium tris(benzoylacetate) arises from electronic transitions between d-orbitals. In an octahedral ligand field, the five d-orbitals of the Cr³⁺ ion split into a lower-energy t₂g set and a higher-energy e_g set. umass.edu For a Cr³⁺ ion with a d³ electronic configuration, the ground state is a quartet state (⁴A₂g), with three unpaired electrons in the t₂g orbitals. wikipedia.org

The absorption spectrum is typically dominated by two spin-allowed d-d transitions, which are relatively weak due to being Laporte-forbidden. These correspond to the excitation of an electron from the t₂g orbitals to the e_g orbitals. In addition to these d-d bands, more intense bands may appear in the ultraviolet region, which are often assigned to ligand-to-metal charge-transfer (LMCT) transitions. libretexts.org During an LMCT process, an electron is excited from a ligand-based orbital to a metal-based d-orbital, a process that can be considered an internal redox event. libretexts.org These transitions are much more intense (with molar extinction coefficients, ε, often exceeding 50,000 L mol⁻¹ cm⁻¹) than d-d transitions (ε typically < 20 L mol⁻¹ cm⁻¹). libretexts.org The photolysis of Cr(III) carboxylate complexes can proceed through a decarboxylative ligand-to-metal charge transfer pathway upon light irradiation. nih.gov

The table below summarizes the typical electronic transitions observed for tris(β-diketonato)chromium(III) complexes.

TransitionAssignmentTypical Wavenumber (cm⁻¹)Type
⁴A₂g → ⁴T₂gd-d~18,000Spin-Allowed
⁴A₂g → ⁴T₁gd-d~24,000Spin-Allowed
⁴A₂g → ²E_gd-d~14,000Spin-Forbidden
π → t₂ g/e_g LMCT>30,000Charge Transfer

This is an interactive table. Click on the headers to sort.

Note: Specific values for chromium tris(benzoylacetate) may vary slightly, but the general pattern is consistent with other chromium(III) β-diketonate complexes like Cr(acac)₃. umass.eduresearchgate.netresearchgate.net

To achieve a more precise assignment of experimental spectra, Time-Dependent Density Functional Theory (TD-DFT) has become an indispensable computational tool. ictp.it TD-DFT calculations allow for the simulation of electronic absorption spectra by predicting the energies of vertical electronic excitations and their corresponding oscillator strengths. ictp.itacs.org

The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to obtain the excited-state properties. researchgate.net The choice of the functional (e.g., B3LYP, CAM-B3LYP) and basis set is crucial for obtaining results that accurately correlate with experimental data. researchgate.netresearchgate.net By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to specific electronic transitions, such as d-d, LMCT, or intraligand (π→π*) transitions. acs.org This theoretical approach provides a robust framework for interpreting complex spectra and understanding the electronic structure of chromium tris(benzoylacetate).

Upon absorption of light, chromium tris(benzoylacetate) is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical and photochemical behavior. For chromium(III) complexes, several excited states, including quartet (e.g., ⁴T₂g, ⁴T₁g) and doublet (e.g., ²E_g, ²T₁g) states, are accessible.

Research on related tris(β-diketonate)chromium(III) complexes has shown that different excited states can be responsible for different photochemical outcomes. rsc.org For instance, irradiation into the ligand field quartet bands often leads to reactions such as geometrical isomerization or decomposition. rsc.org The doublet states, on the other hand, are typically longer-lived and can be responsible for phosphorescence, although this emission is often weak at room temperature. researchgate.netias.ac.in The excited state of a Cr(III) complex can be a powerful oxidizing agent, enabling it to participate in electron transfer reactions with other molecules. ias.ac.in The existence of multiple photoactive excited states means that the photochemical behavior can be dependent on the excitation wavelength. rsc.org Analysis of these photophysical pathways is crucial for applications in areas like photocatalysis, where the lifetime and reactivity of excited states are key parameters. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. It provides a molecular fingerprint and detailed information about chemical bonding and structure. ulisboa.pt

The infrared and Raman spectra of chromium tris(benzoylacetate) exhibit a series of bands corresponding to the vibrational modes of the coordinated benzoylacetonate ligands and the Cr-O bonds. The high degree of coupling between various modes in the chelate ring can make assignments complex. researchgate.net

Key vibrational modes include:

C=O and C=C Stretching: In the 1500-1600 cm⁻¹ region, strong bands appear which are attributed to the coupled symmetric and asymmetric stretching vibrations of the C=O and C=C bonds within the delocalized quasi-aromatic chelate ring.

CH Bending: Bending modes of the phenyl and chelate ring C-H groups are observed at lower frequencies.

Cr-O Stretching: The vibrations involving the chromium-oxygen bonds are of particular interest as they directly probe the coordination environment of the metal center. These modes typically appear in the low-frequency region of the spectrum (below 700 cm⁻¹). For Cr(III) compounds, a characteristic Raman peak is often observed around 554 cm⁻¹, associated with the Cr-O stretching mode. researchgate.netresearchgate.net

The table below presents typical vibrational frequencies and their assignments for tris(β-diketonato)chromium(III) complexes, based on detailed studies of the closely related chromium tris(acetylacetonate). researchgate.net

Frequency (cm⁻¹)Assignment
~1580ν(C=O) + ν(C=C)
~1525ν(C=O) + ν(C=C)
~1280ν(C-Ph) + δ(C-H)
~930Ring Deformation + ν(C-CH₃)*
~680Ring Deformation + ν(Cr-O)
~660Ring Deformation
~460ν(Cr-O)

This is an interactive table. Click on the headers to sort.

*For the benzoylacetate ligand, this mode would involve the phenyl group instead of a methyl group.

To achieve unambiguous assignments of the observed vibrational bands, experimental data are often correlated with computational models based on Density Functional Theory (DFT). researchgate.net DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.netresearchgate.net

The standard procedure involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical factor to improve the agreement with experimental data. researchgate.net Furthermore, a Potential Energy Distribution (PED) analysis can be performed, which breaks down each normal mode into contributions from various internal coordinates (stretching, bending, etc.), providing a detailed and quantitative assignment for each vibrational band. researchgate.net This synergy between experimental spectroscopy and theoretical calculations provides a powerful approach for the detailed structural characterization of chromium tris(benzoylacetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like chromium tris(benzoylacetate) presents unique challenges and opportunities compared to the NMR of diamagnetic molecules. The presence of unpaired electrons from the chromium(III) center, a d³ ion with a spin state of S=3/2, dramatically influences the NMR spectra of the ligands. nih.govresearchgate.net This interaction leads to two primary effects: significant broadening of the resonance signals and large shifts in their chemical-shift values, known as paramagnetic or hyperfine shifts. wikipedia.org

While severe line broadening can sometimes render signals undetectable, the paramagnetic shifts, when resolved, provide a rich source of information about the molecule's electronic and geometric structure. nih.gov These shifts arise from the transfer of unpaired electron spin density from the metal ion to the ligand nuclei. The total paramagnetic shift (δpara) is the sum of two main contributions: the Fermi contact shift (δcon) and the pseudo-contact (or dipolar) shift (δpc).

For chromium(III) complexes, the hyperfine shifts are typically dominated by the Fermi contact term. acs.org This through-bond interaction is directly proportional to the spin density at the nucleus, making it an exquisitely sensitive probe of the covalent character of the metal-ligand bond and the pathways of spin delocalization through the ligand framework. nih.govacs.orgnih.gov The pseudo-contact shift, a through-space dipolar interaction, depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. While often smaller than the contact shift in Cr(III) systems, it can provide valuable geometric information. acs.org

Paramagnetic NMR for Structural Elucidation

The unique sensitivity of paramagnetic NMR to the electronic structure makes it a powerful tool for elucidating the details of metal-ligand bonding in chromium tris(benzoylacetate). nih.govacs.orgnih.gov The sign and magnitude of the Fermi contact shift at a particular nucleus on the benzoylacetate ligand reveal the mechanism of spin transfer. Unpaired spin density from the chromium's t2g orbitals is delocalized onto the ligand, primarily through a π-type mechanism involving the ligand's oxygen p-orbitals. nih.gov This spin density then propagates through the π-system of the chelate ring and onto the phenyl substituent.

Theoretical methods, particularly density functional theory (DFT), are crucial for interpreting these complex spectra. acs.orgnih.govcdnsciencepub.com By calculating the spin density distribution, researchers can predict the paramagnetic shifts and assign the observed resonances to specific nuclei. acs.org A strong correlation between calculated spin densities and experimental shifts confirms the structural model and provides a detailed picture of spin delocalization. acs.org

While specific NMR data for chromium tris(benzoylacetate) is not extensively published, data from the closely related chromium tris(acetylacetonate), Cr(acac)₃, provides a clear example of the effects observed. In solid-state ¹³C NMR studies of Cr(acac)₃, the carbonyl carbon (C=O) and the methyl carbon (CH₃) exhibit massive paramagnetic shifts, with resonances appearing far outside the typical diamagnetic range. nih.gov The trends in these shifts upon substitution of the ligand backbone can be rationalized by the electron-donating or -withdrawing effects of the substituents, which modulate the spin delocalization from the chromium center. nih.gov In chromium tris(benzoylacetate), the phenyl group, being a π-system, would be expected to participate in the delocalization, leading to significant paramagnetic shifts for the phenyl carbons, observable through advanced NMR techniques.

Table 1: Representative Paramagnetic ¹³C NMR Shifts for Cr(acac)₃ in the Solid State

AtomExperimental Shift (ppm)
C1 (C=O)+1155
C2 (CH)+316
C3 (CH₃)-84
Data sourced from a study on paramagnetic acetylacetonate (B107027) complexes and serves as a representative example. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes the unpaired electrons in a molecule, making it indispensable for studying paramagnetic species like chromium tris(benzoylacetate). nih.gov The Cr(III) ion has an electron configuration of d³ and a total electron spin of S=3/2 in its ground state. nih.govresearchgate.net In an external magnetic field, the degeneracy of the spin states is lifted (Zeeman effect), and transitions between these levels can be induced by microwave radiation. researchgate.net

The EPR spectrum of a Cr(III) complex is highly sensitive to its local coordination environment and symmetry. researchgate.netuu.nl For a perfectly octahedral complex, a single isotropic EPR signal would be expected. However, chromium tris(benzoylacetate), like Cr(acac)₃, possesses a lower, D₃ symmetry. This deviation from perfect octahedral symmetry results in a phenomenon known as zero-field splitting (ZFS), which splits the spin sublevels even in the absence of an external magnetic field. researchgate.net

The ZFS is described by two parameters: the axial parameter (D) and the rhombic parameter (E). The D value quantifies the axial distortion along the principal symmetry axis, while the E value describes any deviation from axial symmetry (rhombicity). uu.nl For chromium tris(benzoylacetate), a significant D value is expected due to the trigonal distortion inherent in its D₃ symmetry. The EPR spectrum of such a powder sample is complex, characterized by features arising from transitions between the split spin sublevels. researchgate.netresearchgate.net Analysis of the spectrum allows for the determination of the principal values of the g-tensor and the ZFS parameters, which are fingerprints of the electronic structure and coordination geometry of the Cr(III) center. researchgate.netrsc.org

Studies on the analogous Cr(acac)₃ complex show that it has a highly distorted octahedral symmetry, characterized by specific g-values and a significant ZFS. researchgate.net These parameters provide a quantitative measure of the ligand field environment created by the three benzoylacetate ligands.

Table 2: Representative EPR Spectral Parameters for Powdered Cr(acac)₃

ParameterValueDescription
g‖1.18g-tensor component parallel to the principal axis
g⊥4.04g-tensor component perpendicular to the principal axis
Data sourced from a study on Cr(acac)₃ grafted on MCM-41 materials. researchgate.net

Spectroelectrochemical Studies

Spectroelectrochemistry is a powerful hybrid technique that combines electrochemical methods with spectroscopy to simultaneously obtain information about the redox behavior and the spectral properties of a compound and its electrochemically generated products. mdpi.comepdf.pub For chromium tris(benzoylacetate), this typically involves using UV-Visible (UV-Vis) spectroscopy to monitor the changes in the electronic absorption spectrum as the complex undergoes controlled oxidation or reduction at an electrode surface. mdpi.com

Tris(β-diketonato)chromium(III) complexes, including chromium tris(benzoylacetate), are known to undergo a single, chemically reversible one-electron reduction corresponding to the Cr(III)/Cr(II) redox couple. researchgate.net The potential at which this reduction occurs is highly sensitive to the electronic nature of the substituents on the β-diketonate ligand. researchgate.net The presence of the electron-withdrawing benzoyl group on the ligand backbone stabilizes the electron-rich Cr(II) state to a lesser degree than an alkyl group, but more than a highly fluorinated group. Therefore, the reduction potential of chromium tris(benzoylacetate) is expected to be at a specific value that reflects the electronic influence of the phenyl and methyl groups.

Linear relationships have been established between the reduction potentials of a series of tris(β-diketonato)Cr(III) complexes and various electronic parameters of the ligand substituents, such as Hammett constants. researchgate.net This allows for a predictable tuning of the redox properties of the complex by modifying the ligand structure.

In a spectroelectrochemical experiment, the UV-Vis spectrum of the parent chromium tris(benzoylacetate) complex is first recorded. Then, a potential is applied to the working electrode to initiate the reduction to the [Cr(benzoylacetate)₃]⁻ anion. The UV-Vis spectra are recorded in situ as the reduction proceeds. mdpi.com This allows for the direct observation of the disappearance of the absorption bands characteristic of the Cr(III) complex and the appearance of new bands corresponding to the Cr(II) species. The analysis of these spectral changes provides insight into the electronic structure of both the oxidized and reduced forms of the complex. mdpi.com

Magnetic Properties and Magnetochemical Studies of Chromium Tris Benzoylacetate

Origin of Magnetism in Cr(III) d³ Systems

The magnetism in Cr(III) d³ systems originates from the presence of three unpaired electrons in the 3d orbitals. academicjournals.org In an octahedral ligand field, as is the case for chromium tris(benzoylacetate), the five d-orbitals split into two energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²). According to Hund's rule, the three d-electrons of Cr(III) will singly occupy the three t₂g orbitals, resulting in a ground state with a total spin quantum number S = 3/2. ru.nl

This arrangement of unpaired electrons gives rise to paramagnetism, a phenomenon where the material is attracted to an external magnetic field. libretexts.org The theoretical spin-only magnetic moment (μ_s) for a d³ system can be calculated using the formula:

μ_s = √n(n+2)

where 'n' is the number of unpaired electrons. For Cr(III) with n=3, the spin-only magnetic moment is approximately 3.87 Bohr magnetons (μ_B). academicjournals.orgnsf.gov Experimentally measured magnetic moments for many Cr(III) complexes are found to be close to this value. academicjournals.org Deviations from the spin-only value can occur due to factors such as spin-orbit coupling and delocalization of electrons. libretexts.org

The paramagnetic nature of Cr(III) compounds, including chromium tris(benzoylacetate), is a characteristic feature of its d³ electronic configuration. academicjournals.org

Isotropic Exchange Coupling (Heisenberg Hamiltonian) and Spin Interactions

In polynuclear chromium complexes or in the solid state, interactions can occur between the spins of neighboring Cr(III) ions. This interaction is known as exchange coupling and can be described by the Heisenberg Hamiltonian:

H = -2J Σ(S_i · S_j)

where J is the exchange coupling constant and S_i and S_j are the spin operators for the interacting ions. A positive J value indicates a ferromagnetic interaction (parallel alignment of spins), while a negative J value signifies an antiferromagnetic interaction (antiparallel alignment of spins). acs.orgmsu.edu

While chromium tris(benzoylacetate) is a mononuclear complex, intermolecular exchange interactions can occur in the solid state, influencing its bulk magnetic properties. nsf.gov The study of analogous systems, such as cyano-bridged Cr(III) complexes, has provided insights into the nature of these interactions. For instance, ferromagnetic coupling has been observed between Cr(III) and Cu(II) ions, while antiferromagnetic coupling is seen between Cr(III) and Mn(II) ions in certain heterometallic complexes. acs.org The magnitude and sign of the exchange coupling are sensitive to the bridging ligands and the geometry of the complex.

Theoretical studies on various chromium complexes have employed density functional theory (DFT) to calculate the isotropic exchange constant J, showing consistency with experimental magnetic susceptibility data. acs.org These calculations help in understanding the pathways for spin delocalization and the factors governing the magnetic interactions. acs.orgmsu.edu

Magnetic Anisotropy and Zero-Field Splitting Studies

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In Cr(III) complexes, this anisotropy arises primarily from spin-orbit coupling and the influence of the ligand field. nih.govnih.gov It is quantified by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). The ZFS describes the lifting of the degeneracy of the spin sublevels (M_s = ±1/2, ±3/2) of the S = 3/2 ground state, even in the absence of an external magnetic field.

The spin Hamiltonian for a Cr(III) ion in an environment with less than cubic symmetry can be written as:

H = gβH·S + D[S_z² - S(S+1)/3] + E(S_x² - S_y²)

where g is the g-tensor, β is the Bohr magneton, H is the external magnetic field, and S is the spin operator.

Studies on various octahedral Cr(III) complexes have shown that the ZFS parameter D is sensitive to ligand substitutions. For instance, increasing the π-donation capacity of the ligands can enhance the magnetic anisotropy. nih.gov Axial π-donor ligands tend to produce an easy-plane type of anisotropy (D > 0), while π-acceptor ligands can lead to an easy-axis type (D < 0). nih.gov For many chromium(III) complexes, the axial ZFS parameter D is found to be in the range of 0.5 to 1.0 cm⁻¹. msu.edu

Trigonal symmetry in trischelated complexes, similar to chromium tris(benzoylacetate), can lead to mixing between the e_g and t₂g orbitals, which has been identified as a cause for unusually large zero-field splitting. acs.org High-field electron spin resonance (HF-ESR) spectroscopy is a powerful technique to determine the ZFS parameters in Cr(III) complexes. irb.hr

Correlation of Magnetic Behavior with Electronic Structure

The magnetic properties of chromium tris(benzoylacetate) are intrinsically linked to its electronic structure. The d³ electronic configuration of the Cr(III) ion in an octahedral field dictates the S = 3/2 ground state and the resulting paramagnetism. ru.nl

The nature of the benzoylacetonate ligand influences the ligand field splitting and the degree of covalency in the metal-ligand bonds. This, in turn, affects the electronic structure and, consequently, the magnetic properties. For example, modifications to the acetylacetonate (B107027) ligand, a close analogue, have been shown to slightly alter the effective magnetic moments, potentially due to anti-ferromagnetic effects. academicjournals.org

Furthermore, the electronic structure plays a crucial role in determining the magnetic anisotropy. Theoretical calculations have demonstrated a correlation between the π-donation/acceptance properties of the ligands and the sign and magnitude of the ZFS parameter D. nih.gov The mixing of d-orbitals, induced by the symmetry of the complex, directly impacts the ZFS. acs.org

In essence, the arrangement of electrons in the d-orbitals, the energies of these orbitals as influenced by the ligands, and the interactions between electron spins and orbital angular momentum collectively govern the observed magnetic behavior of chromium tris(benzoylacetate). academicjournals.orgd-nb.info

Table of Relevant Magnetic Data for Cr(III) Systems

Parameter Typical Value/Range Significance
Spin Quantum Number (S) 3/2 Defines the ground state multiplicity
Spin-only Magnetic Moment (μ_s) ~3.87 μ_B Theoretical magnetic moment for 3 unpaired electrons academicjournals.orgnsf.gov
Experimental Magnetic Moment (μ_eff) 2.9 - 3.9 μ_B Measured paramagnetism, can deviate from spin-only value academicjournals.orgresearchgate.net

| Zero-Field Splitting (D) | 0.5 - 1.0 cm⁻¹ | Quantifies axial magnetic anisotropy msu.edu |

Table of Chemical Compounds

Compound Name
Chromium tris(benzoylacetate)
Chromium(III) acetylacetonate
Chromium trichloride
Chromium triiodide
Tris(acetylacetonato)chromium(III)
Tris(1,3-propanedionato)chromium(III)
[Cr(tren)(3,6-DTBSQ)]²⁺
Tris(2-aminoethyl)amine
3,6-di-tert-butylorthosemiquinone
[Cr(tren)(3,6-DTBCat)]⁺
[Cr(phen)(C₂O₄)₂]⁻
[Cr(bpy)(C₂O₄)₂]⁻
[(Tp)Cr(CN)₃]⁻
[CrBr₂(NCCH₃)₄]Br₃
[Cr₃(dpa)₄X₂]
[Cr₅(tpda)₄X₂]
[Cr₃(μ₃-O)(μ₂-PhCOO)₆(H₂O)₃]NO₃
[Cr₃(μ₃-O)(μ₂-PhCOO)₂(μ₂-OCH₂CH₃)₂(bpy)₂(NCS)₃]
{Cr₈Y₈}
Vanadyl(II) acetylacetonate
Copper(II) acetylacetonate
Rhodium(III) acetylacetonate
Osmium(III) acetylacetonate
Gallium(III) acetylacetonate
CrGeTe₃
CrSb₂
FeSb₂

Advanced Computational Chemistry and Theoretical Modeling of Chromium Tris Benzoylacetate

Density Functional Theory (DFT) Methodologies for Geometric and Electronic Structure

Density Functional Theory has become a cornerstone for computational studies of transition metal complexes due to its favorable balance of computational cost and accuracy. For chromium tris(benzoylacetate), DFT is instrumental in predicting its three-dimensional structure, understanding the nature of the metal-ligand bonding, and interpreting spectroscopic data. The theory's effectiveness, however, is highly dependent on the specific choices of methodology, particularly the exchange-correlation functional and the basis set used to represent the electronic wavefunctions. nih.gov

Recent DFT studies on related chromium complexes, such as chromium trihalides and chromium dimers, have demonstrated that while standard approximations can provide qualitative understanding, quantitative accuracy requires careful validation and selection of functionals. researchgate.netaps.org The subtle interplay between electron exchange and correlation, especially in d-orbitals, is a known challenge in describing chromium compounds. researchgate.net

The accuracy of DFT calculations hinges critically on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. For transition metal complexes, there is no universally "best" functional; the choice is often guided by benchmarking against experimental data or higher-level calculations for similar systems. researchgate.net

For chromium(III) complexes, a variety of functionals have been tested. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, are often found to perform well for geometries and electronic properties. nih.govresearchgate.net The B3LYP functional, for example, has been successfully used to optimize the geometry and calculate the vibrational spectra of the closely related tris(acetylacetonato)chromium(III) complex. researchgate.net A comparative study on a diverse set of transition-metal complexes found that the meta-GGA functional TPSS and its hybrid variant, TPSSh, provided the best performance for predicting metal-ligand bond distances. nih.gov Other gradient-corrected (GGA) functionals like PBE and BP86 are also common choices. nih.govresearchgate.netresearchgate.net For systems with extensive ligand aromaticity, like the phenyl groups in benzoylacetate, incorporating dispersion corrections (e.g., DFT-D3) is often necessary to accurately model non-covalent interactions. researchgate.net

The basis set, a set of mathematical functions used to build molecular orbitals, is equally important. For the chromium atom, a basis set that includes polarization functions (e.g., p, d, f functions) is essential to describe the complex shape of the d-orbitals. Effective Core Potentials (ECPs), such as LANL2DZ, are sometimes used for the metal atom to reduce computational cost by treating core electrons implicitly, though all-electron basis sets like the 6-311+G* or the correlation-consistent series (e.g., aug-cc-pVTZ) are required for higher accuracy. researchgate.netresearchgate.netarxiv.org For the lighter atoms (C, O, H), Pople-style basis sets like 6-31G** or 6-311++G** are commonly employed. researchgate.net A study on tris(acetylacetonato)chromium(III) demonstrated that the B3LYP functional paired with 6-311+G** and 6-31G** basis sets yielded excellent agreement with experimental data. researchgate.net

Table 1: Recommended DFT Functionals and Basis Sets for Chromium(III) β-diketonate Complexes
Functional ClassRecommended FunctionalsCommon Basis SetsStrengths & Considerations
Hybrid GGAB3LYP , PBE0, B3PW916-311+G(d,p), aug-cc-pVTZGood balance for geometry and electronics. Widely benchmarked. nih.govresearchgate.netresearchgate.net
Hybrid meta-GGATPSSh aug-cc-pVTZExcellent accuracy for geometries of transition metal complexes. nih.gov
GGABP86, PBE6-31G(d), DZVPComputationally efficient; good for initial optimizations. nih.govresearchgate.net
Dispersion-CorrectedB3LYP-D3, B97-D6-311+G(d,p)Crucial for accurately modeling ligands with large aromatic systems. researchgate.net

A primary application of DFT is the determination of the equilibrium molecular geometry. Starting from an initial guess, often from X-ray crystallography data, the geometry optimization algorithm systematically adjusts atomic positions to find the minimum energy structure on the potential energy surface. For chromium tris(benzoylacetate), this would yield precise bond lengths (e.g., Cr-O, C-C, C-O) and angles (e.g., O-Cr-O bite angle) in the gas phase. nih.gov These calculated parameters can then be compared with experimental solid-state data to assess the accuracy of the computational model and to understand the effects of crystal packing. researchgate.net

Once the optimized geometry is found, a vibrational analysis can be performed by calculating the second derivatives of the energy with respect to atomic positions. This analysis serves two key purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. In a study of tris(acetylacetonato)chromium(III), DFT calculations at the B3LYP/6-311+G** level allowed for the definitive assignment of all measured IR and Raman bands. researchgate.net The analysis revealed strong coupling between various modes within the chelate ring and identified several bands with significant Cr-O stretching character, including the symmetric Cr-O stretching mode. researchgate.net A similar analysis for chromium tris(benzoylacetate) would allow for a detailed understanding of its vibrational dynamics.

Table 2: Representative Vibrational Mode Assignments for a Tris(diketonato)Cr(III) Complex (based on Cr(acac)₃ analogue) researchgate.net
Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Experimental CorrelationDescription
C=O Stretch~1580-1600Strong IRStretching of the carbonyl groups in the ligand.
C=C Stretch~1520-1540Strong IRStretching of the central C=C bond in the chelate ring.
Asymmetric Cr-O Stretch~590-620IR ActiveOut-of-phase stretching of the chromium-oxygen bonds.
Symmetric Cr-O Stretch~450-470Strong RamanIn-phase, totally symmetric stretching of the Cr-O bonds.
Ring Deformation + Cr-O Bend~400-440IR/RamanComplex modes involving bending of the O-Cr-O angle and ligand ring puckering.

Broken-Symmetry DFT for Magnetic Coupling Analysis

Chromium(III) has a d³ electronic configuration, making its complexes paramagnetic with an S=3/2 spin ground state. When multiple chromium centers are present in a molecule, they can interact magnetically. While chromium tris(benzoylacetate) is mononuclear, the principles of analyzing magnetic coupling are critical for understanding polynuclear chromium systems and are often tested on simpler, well-defined complexes. Broken-Symmetry (BS) DFT is a widely used computational approach to estimate the magnetic exchange coupling constant (J) that characterizes the strength and nature (ferromagnetic or antiferromagnetic) of this interaction. nih.gov

The BS-DFT method calculates the energy of a low-spin state using a single determinant wavefunction where the spin symmetry is "broken" by assigning different spin polarizations to the magnetic centers. The energy difference between this broken-symmetry state and the high-spin state can then be related to the J value via various spin projection schemes. nih.govnih.gov Studies on tris-hydroxy-bridged Cr(III)-Cr(III) dimers have shown that BS-DFT can qualitatively and quantitatively describe the antiferromagnetic coupling, but only if the approach is applied carefully to avoid contamination from irrelevant excited electronic states. nih.gov The analysis can also help disentangle the contributions of direct metal-metal interaction versus superexchange mediated by bridging ligands. nih.gov However, the BS approach can have intrinsic limitations and may fail in cases of strong covalency between the metal centers and bridging ligands. arxiv.org

Multireference Methods for Electronically Complex Systems (e.g., DMRG, CASSCF)

While DFT is a powerful tool, its single-reference nature (i.e., it assumes the electronic structure is well-described by a single Slater determinant) makes it unsuitable for systems with significant "static" or "multireference" character. Such character arises when multiple electronic configurations are close in energy and contribute significantly to the true ground state wavefunction, which is common in transition metal complexes, especially in excited states or at dissociative limits. chemrxiv.orgstackexchange.com

For these electronically complex systems, multireference methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description by optimizing both the orbitals and the configuration interaction coefficients within a defined "active space" of important electrons and orbitals. chemrxiv.orgesqc.org To achieve quantitative accuracy, dynamic electron correlation must be added, typically through post-CASSCF methods like CASPT2 (Complete Active Space Second-Order Perturbation Theory). chemrxiv.org

Table 3: Comparison of Computational Methods for Chromium Complexes
MethodTypical ApplicationAdvantagesLimitations
DFTGround state geometry, vibrational frequencies, electronic structure. nih.govresearchgate.netComputationally efficient, good accuracy for many ground-state properties.Can fail for systems with strong static correlation (multireference character). stackexchange.com
BS-DFTMagnetic coupling constants (J) in polynuclear complexes. nih.govProvides a pragmatic way to estimate J values within a DFT framework.Can be sensitive to the choice of functional; potential for spin contamination. nih.govarxiv.org
CASSCFQualitative description of excited states, bond breaking, multireference systems. chemrxiv.orgCorrectly treats static correlation; provides a proper multiconfigurational wavefunction.Lacks dynamic correlation; active space selection can be difficult; computationally expensive. chemrxiv.org
DMRG-CASSCF/CASPT2High-accuracy calculations on large, strongly correlated systems (e.g., complex magnetics, photochemistry). nih.govnih.govCan handle very large active spaces, enabling near-exact solutions for complex problems.Very high computational cost; requires significant user expertise.

Application of Computational Tools for Reactivity Pattern Insights

Computational tools are not only used to describe static molecular properties but also to provide powerful insights into chemical reactivity. By mapping potential energy surfaces, chemists can model entire reaction mechanisms, identify key intermediates and transition states, and calculate activation energies. mdpi.com

For chromium tris(benzoylacetate), DFT calculations could be used to explore its reactivity in various contexts. For instance, in catalysis, computational modeling can elucidate the mechanism of reactions where the complex is a precursor or active catalyst. A DFT study on a Sasol-type chromium catalyst for ethylene (B1197577) trimerization revealed the full catalytic cycle, including the oxidative coupling of ethylene molecules to form a chromacyclopentane intermediate as the rate-determining step. mdpi.com Similar methods could be applied to model ligand-exchange reactions, the formation of catalytic intermediates from chromium tris(benzoylacetate), or its role in polymerization processes. nih.gov Furthermore, calculations of properties like molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and charge distribution can predict the most likely sites for nucleophilic or electrophilic attack, offering a rational basis for understanding and predicting its chemical behavior. researchgate.net

Reactivity and Reaction Pathways of Chromium Tris Benzoylacetate

Ligand Substitution Reactions

The chromium(III) ion, with its d³ electron configuration, forms octahedral complexes that are characteristically inert to ligand substitution. libretexts.orgualberta.ca This inertness is a consequence of the high ligand field stabilization energy (LFSE) of the d³ configuration in an octahedral field. Any distortion from the octahedral geometry during a substitution reaction, such as the formation of a five-coordinate or seven-coordinate intermediate, results in a significant loss of LFSE, leading to a high activation energy for the reaction. libretexts.org

Consequently, ligand substitution reactions for chromium(III) complexes, including chromium tris(benzoylacetate), are generally slow. The mechanism for these reactions is typically dissociative (D) or interchange (I). In a dissociative mechanism, the rate-determining step is the cleavage of a metal-ligand bond to form a short-lived intermediate with a lower coordination number.

General Dissociative Mechanism for Cr(III) Complexes:

Step 1 (Slow): [Cr(L)₃] → [Cr(L)₂(L)] + L⁻ (where L is benzoylacetate and (L) indicates a partially dissociated ligand)

Step 2 (Fast): [Cr(L)₂(L)*] + L' → [Cr(L)₂(L')] + L (where L' is the incoming ligand)

Due to the chelate effect of the bidentate benzoylacetonate ligands, complete dissociation of one ligand is less likely than the partial dissociation of one of the Cr-O bonds. The stability of the chelate ring makes ligand replacement a kinetically demanding process. libretexts.org Specific kinetic data for ligand substitution reactions of chromium tris(benzoylacetate) are not extensively documented, but the rates are expected to be comparable to or even slower than those of simpler chromium(III) complexes due to the bulky nature and chelation of the benzoylacetonate ligands.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of chromium tris(benzoylacetate) is centered on the Cr(III)/Cr(II) and Cr(III)/Cr(IV) couples. The most accessible of these is the reduction of Cr(III) to Cr(II). The formal reduction potential for this process is significantly influenced by the nature of the coordinating ligands.

The benzoylacetonate ligand, being a β-diketonate, is a strong σ-donor and a modest π-acceptor. The electron-donating nature of the ligand stabilizes the higher oxidation state (Cr(III)), making its reduction more difficult. This generally results in a more negative reduction potential compared to chromium aqua ions.

For instance, the reduction of Cr(III) to Cr(II) typically occurs in two steps involving a one-electron transfer followed by a two-electron transfer. pku.edu.cn In some systems, the electrochemical reduction of Cr(III) ions proceeds in two distinct stages: Cr(III) → Cr(II) and then Cr(II) → Cr(0). unsri.ac.id The precise potential is dependent on the solvent and electrolyte system used.

The oxidation of Cr(III) to higher oxidation states like Cr(IV) is generally less favorable and occurs at high positive potentials. In the presence of strong oxidizing agents, chromium(III) can be oxidized, often leading to the decomposition of the complex. researchgate.netresearchgate.net

Table 1: General Electrochemical Behavior of Cr(III) Complexes

Redox Process General Potential Range (vs. Ag/AgCl) Notes
Cr(III) + e⁻ ⇌ Cr(II) -0.5 V to -1.5 V Highly dependent on ligand and solvent.
Cr(VI) + 3e⁻ → Cr(III) +0.8 V to +1.0 V Reduction of Cr(VI) is a common process.

Note: The data in this table is generalized for Cr(III) complexes and may not be representative of chromium tris(benzoylacetate) specifically.

Electrophilic Substitution Reactions on β-Diketonate Ligands

The coordinated benzoylacetonate ligands in chromium tris(benzoylacetate) possess aromatic-like character in their chelate rings. The delocalized π-electron system of the β-diketonate ring makes the central γ-carbon atom susceptible to electrophilic attack. This reactivity is analogous to that of aromatic compounds like benzene.

While the complex as a whole is kinetically inert at the metal center, the ligands can undergo reactions such as nitration, halogenation, and formylation. These reactions proceed without the cleavage of the metal-ligand bonds.

A study on the nitration of the closely related tris(acetylacetonato)chromium(III), Cr(acac)₃, provides insight into this type of reaction. uchile.cl The nitration can be achieved using a mixture of copper(II) nitrate (B79036) and acetic anhydride. The reaction proceeds in a stepwise manner, allowing for the formation of mono-, di-, and tri-substituted products on the γ-carbon of the chelate rings.

Kinetic Data for Nitration of Tris(acetylacetonato)chromium(III) at 0°C

Reaction Step Rate Constant (k) in sec⁻¹
Cr(acac)₃ → Cr(acac-NO₂) k₁ = 4.7 x 10⁻³

Data from a study on tris(acetylacetonato)chromium(III), a related compound. uchile.cl

The reactivity of the chelate ring in chromium tris(benzoylacetate) towards electrophiles is expected to be similar to that of Cr(acac)₃. However, the presence of the phenyl group on the benzoylacetonate ligand may influence the reaction rates due to its electronic and steric effects. The phenyl group is electron-withdrawing compared to the methyl group in acetylacetonate (B107027), which might slightly deactivate the chelate ring towards electrophilic attack.

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemistry of chromium(III) complexes, including chromium tris(benzoylacetate), is characterized by reactions that often proceed through different pathways than their thermal counterparts. Upon absorption of light, the complex is promoted to an excited electronic state. For octahedral Cr(III) complexes, the ground state is a quartet state (⁴A₂g). Excitation typically leads to higher energy quartet states (⁴T₂g and ⁴T₁g).

From these excited quartet states, the complex can undergo several processes:

Fluorescence: Radiative decay back to the ground state (generally inefficient for Cr(III) complexes).

Non-radiative decay: Deactivation back to the ground state through vibrational relaxation.

Intersystem crossing (ISC): Transition to a lower-energy doublet excited state (²E g).

The doublet state (²E g) is often relatively long-lived and is responsible for the characteristic phosphorescence observed in many chromium(III) complexes at low temperatures. purdue.edu The photochemical reactions of Cr(III) complexes, such as ligand substitution (photoaquation or photoanation), often originate from both the lowest excited quartet state and the doublet state. researchgate.netkuleuven.be

The excited state dynamics involve a complex interplay between these quartet and doublet states. The energy gap between the lowest quartet (⁴T₂g) and doublet (²E g) states is a critical factor in determining the photochemical and photophysical properties. A smaller energy gap can facilitate back-intersystem crossing from the doublet to the quartet state, which can then undergo non-radiative decay or reaction.

Catalytic Applications and Mechanistic Understanding of Chromium Tris Benzoylacetate

Role as a Precursor in Polymerization Catalysis

Chromium tris(benzoylacetate) serves as a valuable precursor in the field of polymerization catalysis, particularly for olefins. Its effectiveness is often realized upon activation with a suitable co-catalyst, leading to the formation of highly active species for both the oligomerization and polymerization of these monomers.

Olefin Oligomerization and Polymerization Processes

Chromium-based catalysts have long been central to the industrial production of polyolefins. researchgate.netgoogle.comuu.nl While the classic Phillips catalyst relies on chromium oxide on a silica (B1680970) support, homogenous and single-site chromium catalysts have been extensively developed to achieve better control over the polymer's molecular weight and structure. researchgate.netuu.nl In this context, chromium(III) complexes, including those with acetylacetonate (B107027) and related β-diketonate ligands like benzoylacetate, are utilized as catalyst precursors. ontosight.aiontosight.aigoogle.com

When activated, these chromium(III) precursors can catalyze the oligomerization of ethylene (B1197577) to produce linear alpha-olefins, such as 1-hexene (B165129) and 1-octene, which are important co-monomers in the production of linear low-density polyethylene (B3416737) (LLDPE). conscientiabeam.comgoogle.com The selectivity towards specific oligomers can be influenced by the ligand environment of the chromium center and the reaction conditions. conscientiabeam.com Beyond oligomerization, these systems can also facilitate the polymerization of ethylene to produce high-density polyethylene (HDPE). researchgate.netnih.gov The nature of the ligand and the activation method play a crucial role in determining whether the catalyst favors oligomerization or polymerization. conscientiabeam.com

The general catalytic cycle is believed to involve the reduction of the Cr(III) precursor to a lower oxidation state, often Cr(II) or Cr(I), which is the active species in the catalytic process. researchgate.net The mechanism of chain growth is generally accepted to follow the Cossee-Arlman mechanism, involving the insertion of the olefin monomer into a chromium-alkyl bond. nih.gov

Activation Strategies (e.g., using MMAO)

The activation of chromium tris(benzoylacetate) and related Cr(III) precursors is a critical step in generating the catalytically active species. A commonly employed and highly effective activator is modified methylaluminoxane (B55162) (MMAO). conscientiabeam.comgoogle.com MMAO is a type of aluminoxane, an organoaluminum compound, that acts as a co-catalyst.

The role of MMAO is multifaceted. It is believed to alkylate the chromium center, replacing one or more of the benzoylacetate ligands with an alkyl group. Subsequently, it can abstract another ligand to generate a cationic, coordinatively unsaturated chromium species. This resulting species is highly electrophilic and thus very reactive towards olefin insertion. The use of MMAO has been shown to lead to high catalytic activities for both ethylene oligomerization and polymerization with various chromium(III) complexes. conscientiabeam.comgoogle.com The molar ratio of the aluminum co-catalyst to the chromium precursor (Al/Cr ratio) is a key parameter that significantly influences the catalytic activity and the properties of the resulting polymer or oligomer distribution. conscientiabeam.com

Catalysis in Organic Transformations

Beyond polymerization, chromium tris(benzoylacetate) and related chromium complexes exhibit catalytic activity in a range of organic transformations, including oxidation reactions and the chemical fixation of carbon dioxide.

Oxidation Reactions (e.g., alcohols, indene)

Chromium(VI) reagents are well-known oxidants in organic chemistry. libretexts.orgyoutube.comucr.edu However, chromium(III) complexes, in the presence of a suitable terminal oxidant, can act as catalysts for oxidation reactions. Chromium(III) acetylacetonate, a closely related compound to chromium tris(benzoylacetate), has been reported to catalyze the oxidation of alcohols. ontosight.ai The catalytic cycle is thought to involve the oxidation of the Cr(III) center to a higher oxidation state, such as Cr(V)=O, by the terminal oxidant. This high-valent chromium-oxo species is a powerful oxidizing agent that can then oxidize the substrate (e.g., an alcohol to an aldehyde or ketone), regenerating the Cr(III) catalyst. acs.org

The chemoselectivity of these catalytic systems is a significant advantage. For instance, primary alcohols can be selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids, a common issue with stoichiometric chromium(VI) reagents. researchgate.netyoutube.com The oxidation of allylic and benzylic alcohols is often more facile. acs.org While specific studies focusing solely on chromium tris(benzoylacetate) for indene (B144670) oxidation are not prevalent, the general reactivity of chromium catalysts in oxidizing C-H bonds suggests potential applicability.

Table of Oxidation Reactions Catalyzed by Chromium Complexes
SubstrateProductCatalyst SystemCommentsReference
Primary AlcoholsAldehydes(salen)Cr(III) complex / IodosobenzeneChemoselective oxidation. acs.org
Secondary AlcoholsKetones(salen)Cr(III) complex / IodosobenzeneGood to excellent yields. acs.org
Primary AlcoholsAldehydesPyridinium chlorochromate (PCC)Mild and selective oxidation. wikipedia.org
Secondary AlcoholsKetonesPyridinium chlorochromate (PCC)Widely used reagent. wikipedia.org
Primary AlcoholsCarboxylic AcidsChromic Acid (Jones Reagent)Strong oxidizing conditions. libretexts.orgucr.edu

CO2 Reduction and Fixation Reactions

The utilization of carbon dioxide (CO2) as a C1 building block is a significant area of research aimed at sustainable chemistry. Chromium complexes have emerged as effective catalysts for the chemical fixation of CO2, particularly in its reaction with epoxides to form cyclic carbonates. d-nb.infosci-hub.sefrontiersin.org This transformation is 100% atom-economical and yields valuable products used as polar aprotic solvents and intermediates for polymers. sci-hub.se

Chromium(III) salen and salophen-type complexes, in combination with a co-catalyst such as a quaternary ammonium (B1175870) salt, have shown high activity and selectivity for the cycloaddition of CO2 to a variety of epoxides. d-nb.infofrontiersin.orgfrontiersin.org The mechanism is believed to involve the activation of the epoxide by the Lewis acidic chromium center, making it more susceptible to nucleophilic attack by the co-catalyst (e.g., a halide anion). This ring-opens the epoxide, and the resulting alkoxide then reacts with CO2. Subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst. researchgate.net

While direct studies on chromium tris(benzoylacetate) for this specific reaction are limited in the provided search results, the fundamental principles of Lewis acidity and the ability to coordinate epoxides are inherent to chromium(III) centers. Furthermore, recent research has demonstrated the potential of chromium complexes in the catalytic transfer hydrogenation of CO2 to methanol, highlighting the expanding scope of chromium catalysis in CO2 reduction. nih.gov

Heterogenization and Supported Catalytic Systems

While homogeneous catalysts, like chromium tris(benzoylacetate) activated in solution, offer high activity and selectivity, their separation from the reaction products can be challenging. To address this, significant research has focused on the heterogenization of these molecular catalysts by immobilizing them onto solid supports. doi.orgrsc.org This approach combines the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous catalysis (easy separation and reusability). doi.orgrsc.org

Common supports for chromium catalysts include silica, alumina, and more recently, metal-organic frameworks (MOFs). uu.nldoi.org For polymerization catalysis, supporting chromium complexes on materials like silica is a well-established strategy in industrial processes like the Phillips process. google.comuu.nl The support not only facilitates catalyst recovery but can also influence the catalytic activity and the morphology of the resulting polymer. doi.org

In the context of organic transformations, chromium-salophen complexes have been successfully grafted onto mesoporous silica (SBA-15). frontiersin.orgfrontiersin.org These supported catalysts have demonstrated excellent activity as co-catalysts in the cycloaddition of CO2 to epoxides and could be reused multiple times without a significant loss of performance. frontiersin.orgfrontiersin.org The heterogenization is typically achieved by modifying the molecular complex with a functional group that can form a covalent bond with the support material. frontiersin.orgfrontiersin.org This strategy of creating supported catalytic systems is crucial for developing more sustainable and economically viable chemical processes. rsc.org

Active Species Identification and Catalytic Cycle Elucidation

Understanding the nature of the active catalytic species and the mechanism of the catalytic cycle is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. For chromium-based systems, the active species can vary significantly depending on the reaction conditions, the ligands, and the oxidation state of the chromium.

In many catalytic processes, the active species is not the initial chromium complex itself but a species generated in situ. For chromium tricarboxylates used in the reaction of oxirane compounds, the catalytically active form is a deaquated chromium salt with unoccupied coordination sites. google.com The fully aquated form is significantly less active, indicating that the availability of coordination sites on the chromium center is crucial for the catalytic reaction to proceed. google.com The active species is proposed to be approximately 1000 times more effective than the aquated salt. google.com

In oxidation reactions, higher oxidation states of chromium are often implicated as the active species. For the catalytic abatement of sulfur-containing VOCs over an alumina-supported chromium catalyst, characterization studies identified Cr⁶⁺ as the key active species responsible for the high catalytic performance. nih.gov The Cr³⁺ state was suggested to be relatively ineffective in the degradation process. nih.gov

For catalysts involving organometallic chromium complexes, the catalytic cycle often involves changes in the metal's oxidation state. For instance, the catalytic cycle for Cr(Salen) complexes can involve a redox process where the metal center cycles between different oxidation states, such as Cr(II) and Cr(III), to facilitate the reaction. tudublin.ie In some cross-coupling reactions, the cycle may follow a pattern of oxidative addition, transmetalation, and reductive elimination, similar to cycles seen with other transition metals like palladium. chemie-brunschwig.ch The chromium catalyst facilitates the formation of new bonds by bringing the reactants together in its coordination sphere and lowering the activation energy of the reaction. tudublin.iechemie-brunschwig.ch

In olefin polymerization, chromium(III) complexes, when activated by a co-catalyst like methylaluminoxane (MMAO), generate the active centers that catalyze the oligomerization or polymerization of the olefin monomers. mdpi.comrsc.org The ligands attached to the chromium center, such as diphosphinoamine (PNP) ligands, have a remarkable influence on the catalytic activity and the selectivity of the products (e.g., 1-hexene vs. 1-octene). rsc.org

The elucidation of a catalytic cycle is complex and often involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. A generalized catalytic cycle for a chromium-catalyzed reaction might involve:

Activation: The precatalyst, such as Chromium tris(benzoylacetate), reacts with a co-catalyst or substrate to form the active species, potentially involving a change in oxidation state or the creation of a vacant coordination site.

Substrate Coordination: The reactant molecule(s) coordinate to the active chromium center.

Transformation: The coordinated substrate undergoes the desired chemical transformation (e.g., insertion, oxidation, bond formation). This is the key catalytic step.

Product Release: The product molecule detaches from the chromium center.

Catalyst Regeneration: The chromium species returns to its active state, ready to begin another cycle. chemie-brunschwig.ch

Identifying the precise nature of the active species and the intermediates in the catalytic cycle for Chromium tris(benzoylacetate) in a specific reaction remains a subject of detailed research, requiring advanced analytical techniques to probe the reaction mechanism under operational conditions.

Functionalization and Integration into Advanced Materials

Design of Derivatives for Tunable Properties

The inherent properties of chromium tris(benzoylacetate) can be systematically altered through the design and synthesis of its derivatives. The benzoylacetate ligand itself offers a versatile platform for chemical modification. By introducing different functional groups onto the phenyl ring or the acetylacetonate (B107027) backbone, the electronic and steric characteristics of the complex can be precisely tuned.

The synthesis of such derivatives often follows established routes for β-diketonate complexes. researchgate.net A general approach involves the reaction of a chromium(III) salt with a functionalized benzoyl-β-diketone ligand in the presence of a base. The specific functional groups are typically introduced to the ligand precursor before complexation with the chromium ion.

The development of derivatives is not confined to a single parent compound but is part of a broader expansion in the chemistry of six-membered heterocycles and related coordination complexes. doi.org Research into new derivatives is often aimed at developing materials with specific applications, such as improved catalytic activity or solubility in different media. doi.org For example, the introduction of fluorine substituents into the related hexafluoroacetylacetonate (hfac) ligands has been shown to increase the volatility, solubility, and Lewis acidity of the corresponding metal complexes. psu.edu

Table 1: Potential Modifications of the Benzoylacetate Ligand and Their Predicted Effects

Modification Site Functional Group Example Predicted Effect on Complex Properties
Phenyl Ring (para-position) Nitro group (-NO₂) Increases Lewis acidity, alters redox potential
Phenyl Ring (para-position) Methoxy group (-OCH₃) Decreases Lewis acidity, shifts absorption spectrum
Acetylacetonate Backbone Methyl group (-CH₃) Increases steric hindrance, may affect solubility

These tailored derivatives hold potential for a variety of applications. For instance, complexes with fine-tuned electronic properties could serve as more efficient catalysts in organic synthesis, including in photoredox-catalyzed C-H functionalization reactions. nih.gov

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Chromium tris(benzoylacetate) and its derivatives can serve as building blocks for the construction of more complex, extended structures such as coordination polymers and metal-organic frameworks (MOFs). These materials are crystalline porous structures composed of metal ions or clusters (nodes) linked together by organic molecules (linkers). cd-bioparticles.netnih.gov

While specific examples utilizing the intact chromium tris(benzoylacetate) complex as a node are not prevalent, the chromium(III) ion itself is a well-established component of highly stable MOFs. researchgate.net In these structures, the Cr(III) ions typically form the metal nodes, and multidentate organic ligands, such as carboxylates, bridge these nodes to create a one-, two-, or three-dimensional network. nih.govgoogle.com A prominent example is MIL-101(Cr), which consists of chromium(III) ions and terephthalic acid linkers and is known for its high specific surface area and stability. cd-bioparticles.net

The benzoylacetate ligand, or a dicarboxylate derivative of it, could theoretically be employed as an organic linker in the synthesis of novel chromium-based MOFs. The synthesis would involve reacting a chromium salt with the functionalized ligand under solvothermal conditions. The resulting framework's properties, such as pore size, surface area, and chemical stability, would be dictated by the geometry of the ligand and the coordination environment of the chromium center. researchgate.netgoogle.com

Coordination polymers represent another class of materials where chromium can be incorporated. These structures can range from one-dimensional chains to complex three-dimensional networks. nih.govrsc.org An amorphous chromium-based coordination polymer, Cr-GBHA aCPs, was recently engineered for the selective recovery of gold, demonstrating exceptional acid tolerance and stability over multiple cycles. nih.gov This highlights the potential for designing chromium coordination polymers with specific functionalities by choosing appropriate organic ligands. nih.gov

Table 2: Properties of Representative Chromium-Based MOFs

MOF Name Organic Linker Pore Volume (cm³/g) Surface Area (m²/g) Key Features
MIL-101(Cr) Terephthalic acid ~1.0 - 4.0 google.com > 3000 google.com High stability, large pores, Lewis acid sites cd-bioparticles.net
Cr-MOFs (Yang et al.) Mixed Cr-N and Cr-O cross-links Not specified Not specified Withstands extreme pH (<0 to >14) researchgate.net

The integration of chromium into these frameworks can create materials with remarkable chemical stability. researchgate.net The kinetic inertness of the Cr(III) ion contributes significantly to the robustness of the resulting MOFs, making them suitable for applications in gas storage, separation, and catalysis under harsh conditions. cd-bioparticles.netresearchgate.net

Fabrication of Hybrid Materials with Specific Research Functions

Hybrid materials, which combine inorganic components like chromium complexes with organic or inorganic matrices, offer a pathway to materials with synergistic or novel properties. Chromium tris(benzoylacetate) can be incorporated into such materials to impart specific functions derived from the chromium center.

One key area of application is in catalysis. For example, chromium(III) has been deposited onto the nodes of a stable, mesoporous MOF, NU-1000, to create a single-site heterogeneous catalyst. researchgate.net This hybrid material, Cr-SIM-NU-1000, demonstrated high activity for ethylene (B1197577) oligomerization at ambient temperature and low pressure, showcasing how supporting a chromium species on a well-defined framework can enhance catalytic performance and stability. researchgate.net

Another approach involves creating hybrid composites. Researchers have synthesized hybrid carbon nano-chromium composites from chrome-tanned leather shavings. researchgate.net These materials, containing low amounts of chromium oxides, were effective as adsorbents for removing dyes from water. researchgate.net This demonstrates the potential for creating value-added materials from chromium-containing precursors for environmental remediation applications. The functionality of these hybrids stems from the interaction between the carbon support and the embedded chromium species. researchgate.net

The concept of hybrid catalysis also extends to more intricate systems. The combination of chromium catalysis with other catalytic cycles, such as photoredox catalysis, is an emerging area for enabling new chemical transformations. nih.gov In such a system, a chromium complex could be responsible for a key bond-forming or-breaking step within a larger, light-driven catalytic cycle.

The fabrication methods for these hybrid materials are diverse and depend on the desired outcome. They can range from the post-synthetic modification of pre-formed frameworks researchgate.net to the pyrolysis of chromium-containing organic matter. researchgate.net The choice of matrix, whether it be a porous carbon, a MOF, or a polymer, is crucial in determining the final properties and function of the hybrid material.

Future Research Directions and Outlook in Chromium Tris Benzoylacetate Chemistry

Summary of Key Academic Discoveries and Current Challenges

The coordination chemistry of trivalent chromium (Cr(III)) has been a subject of study since the foundational work of Alfred Werner in the late 19th century. unige.ch A key characteristic of Cr(III) complexes, including chromium tris(benzoylacetate), is their kinetic inertness. unige.ch This property, while beneficial for the isolation of stable isomers, also presents significant challenges. unige.ch

Key Academic Discoveries:

Stereoisomerism: Like many octahedral complexes, chromium tris(benzoylacetate) can exist as facial (fac) and meridional (mer) isomers. This isomerism is a fundamental aspect of its chemistry, influencing its physical and chemical properties. The slow isomerization rates associated with Cr(III) have allowed for the isolation and characterization of such distinct stereoisomers. unige.ch

Catalytic Activity: The broader class of chromium beta-diketonate complexes has been explored for various catalytic applications. While specific research on chromium tris(benzoylacetate) as a catalyst is not extensively detailed in the provided results, related chromium complexes are known to participate in reactions like carbon-carbon bond formation. chemie-brunschwig.ch The benzoylacetate ligand itself is a common building block in the synthesis of various organic compounds, often in reactions catalyzed by other transition metals. acs.orgnih.govhud.ac.uk

Analytical Applications: Related chromium complexes, such as chromium trifluoroacetylacetonate (Cr(tfa)3), have been utilized in the development of analytical methods for detecting trace amounts of Cr(III) in aqueous solutions. nih.gov This involves converting Cr(III) to a volatile complex that can be analyzed using techniques like gas chromatography. nih.gov

Luminescence: Recent innovative work has highlighted the potential of chromium complexes in developing materials with long-lived near-infrared (NIR) luminescence, which has applications in photoredox catalysis and solar cells. unige.ch

Current Challenges:

Kinetic Inertness: The primary challenge in the chemistry of Cr(III) complexes is their kinetic inertness. unige.ch This property makes thermodynamically driven self-assembly processes difficult and slows down ligand substitution reactions, which can be a bottleneck in synthesizing new derivatives or exploring their reactivity. unige.ch

Characterization: The paramagnetic nature of Cr(III) leads to long electronic relaxation times, which prevents the effective use of Nuclear Magnetic Resonance (NMR) spectroscopy for routine characterization. unige.ch This limitation often forces researchers to rely on other techniques, making the synthetic process more challenging as they are effectively "blind" to real-time reaction monitoring in the way that is common for diamagnetic complexes. unige.ch

Synthesis of Heteroleptic Complexes: While the synthesis of homoleptic complexes (where all three ligands are identical) like chromium tris(benzoylacetate) is relatively straightforward, the preparation of heteroleptic complexes (with different ligands) is more complex. unige.ch Achieving selective synthesis of specific isomers (e.g., cis vs. trans or fac vs. mer) in heteroleptic systems remains a significant synthetic hurdle. unige.ch

Unexplored Research Avenues and Emerging Methodologies

The future of chromium tris(benzoylacetate) research lies in overcoming its inherent challenges and exploring new scientific frontiers.

Unexplored Research Avenues:

Bioorthogonal Catalysis: An emerging area is the use of transition metal complexes for bioorthogonal catalysis—reactions that can occur inside living systems without interfering with native biochemical processes. While ruthenium complexes have been prominent in this field, the unique properties of chromium could be explored for novel in-situ drug synthesis or prodrug activation. tue.nl

Advanced Materials: The development of new materials based on chromium tris(benzoylacetate) is a promising avenue. This could include its incorporation into metal-organic frameworks (MOFs) or as a component in polymeric nanoparticles. tue.nl Its photophysical properties, if tunable, could be exploited in sensors or light-emitting devices. unige.ch

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) instead of solvents, offers a green and efficient alternative for synthesizing coordination complexes. mdpi.com Applying this technique to chromium tris(benzoylacetate) and its derivatives could lead to novel structures and improved reaction yields, while minimizing solvent waste. mdpi.com

Emerging Methodologies:

Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, bonding, and reactivity of chromium complexes. researchgate.net These theoretical studies can help predict the properties of new, yet-to-be-synthesized compounds and elucidate reaction mechanisms that are difficult to study experimentally due to the kinetic inertness of Cr(III). researchgate.net

Advanced Spectroscopic Techniques: To circumvent the limitations of NMR, researchers can turn to more advanced techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species like Cr(III). Combining experimental data with computational modeling can provide a detailed picture of the electronic environment of the chromium center.

Continuous Flow Synthesis: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govacs.org This methodology could be particularly useful for managing the slow kinetics of Cr(III) reactions and could facilitate the synthesis of complex chromium-containing architectures in a more controlled and scalable manner. nih.govacs.org

Broader Impact of Fundamental Research on Chromium Tris(benzoylacetate) Coordination Chemistry

Fundamental research on seemingly specific compounds like chromium tris(benzoylacetate) has a ripple effect across the scientific landscape, driving innovation and deepening our understanding of chemical principles.

Informing Catalyst Design: A thorough understanding of the structure, bonding, and reactivity of chromium tris(benzoylacetate) contributes to the broader field of catalysis. chemie-brunschwig.ch Insights gained from studying its ligand exchange kinetics and electronic properties can inform the design of new, more efficient chromium-based catalysts for organic synthesis and industrial processes. unige.chchemie-brunschwig.ch The low cost and high abundance of chromium make it an attractive alternative to precious metal catalysts. unige.ch

Development of New Analytical Methods: Research into the properties of chromium beta-diketonates directly supports the development of sensitive and selective analytical techniques. nih.gov For instance, the ability to form stable, volatile complexes is crucial for methods aimed at detecting and quantifying chromium in environmental and biological samples, which is important for monitoring pollution and understanding biological roles. nih.govresearchgate.net

Advancing Materials Science: The coordination chemistry of chromium is fundamental to creating new materials with tailored properties. unige.ch Research into the photophysical properties of complexes like chromium tris(benzoylacetate) could lead to breakthroughs in areas such as NIR-emitting materials for bio-imaging, telecommunications, or solar energy conversion. unige.ch Understanding how the ligand environment affects these properties is key to designing next-generation functional materials.

Q & A

Basic: What are the recommended synthetic methodologies for preparing chromium tris(benzoylacetate), and how can purity be optimized?

Chromium tris(benzoylacetate) is typically synthesized via ligand substitution reactions, where chromium(III) salts react with benzoylacetate ligands under controlled conditions. A common approach involves refluxing chromium chloride with ethyl benzoylacetate in a polar solvent (e.g., ethanol) under inert atmosphere, followed by crystallization . To optimize purity, rigorous characterization is essential:

  • Use elemental analysis (C, H, Cr) to confirm stoichiometry.
  • Employ thermogravimetric analysis (TGA) to assess solvent residues.
  • Verify ligand coordination via infrared (IR) spectroscopy (e.g., shifts in C=O and Cr–O stretching frequencies) .

Basic: Which spectroscopic techniques are most effective for characterizing chromium tris(benzoylacetate), and what key data should be reported?

Key techniques include:

  • UV-Vis Spectroscopy : Identify d-d transition bands (e.g., ~500–600 nm for Cr³⁺ octahedral complexes) to confirm electronic structure .
  • IR Spectroscopy : Detect ligand coordination through shifts in carbonyl (C=O, ~1600–1700 cm⁻¹) and Cr–O (~450–550 cm⁻¹) vibrations .
  • NMR (for ligands) : For deuterated analogs, analyze proton environments to confirm ligand integrity .
    Report full spectral data, including solvent effects and peak assignments, to enable reproducibility .

Advanced: How can researchers resolve contradictions in reported stability data for chromium tris(benzoylacetate) under varying pH conditions?

Conflicting stability data often arise from differences in experimental design:

  • Control Variables : Standardize pH buffers (e.g., Tris-HCl vs. phosphate buffers) to avoid ligand competition .
  • Analytical Methods : Use complementary techniques (e.g., UV-Vis for kinetic stability, X-ray diffraction for structural changes) to cross-validate results .
  • Replicate Conditions : Ensure temperature, ionic strength, and oxygen levels are consistent across studies . Publish raw data in supplementary materials to facilitate meta-analysis .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of chromium tris(benzoylacetate) in catalytic applications?

Density functional theory (DFT) is widely used to model:

  • Ligand Field Effects : Calculate Cr–O bond lengths and ligand distortion energies to predict substitution tendencies .
  • Reaction Pathways : Simulate intermediates in redox reactions (e.g., Cr³⁺ ↔ Cr²⁺ transitions) using solvent-implicit models.
    Validate models with experimental EXAFS (Extended X-ray Absorption Fine Structure) data to correlate theoretical and observed coordination geometries .

Advanced: How can ligand modifications (e.g., fluorinated benzoylacetate) alter the thermodynamic properties of chromium tris(benzoylacetate) complexes?

Modifying ligands impacts stability and reactivity:

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase Lewis acidity of Cr³⁺, enhancing electrophilic reactivity. Characterize via cyclic voltammetry to assess redox potential shifts .
  • Steric Effects : Bulky substituents reduce ligand lability. Use X-ray crystallography to compare bond angles and crystal packing .
    Report comparative thermodynamic data (ΔH, ΔS) from calorimetry to quantify ligand effects .

Basic: What safety precautions are critical when handling chromium tris(benzoylacetate) in laboratory settings?

While specific toxicity data may be limited, general precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Neutralize acidic chromium residues before disposal to prevent environmental contamination .
  • Documentation : Follow institutional protocols for heavy metal handling and report any adverse reactions in published methods .

Advanced: How should researchers design experiments to investigate the environmental persistence of chromium tris(benzoylacetate) in aqueous systems?

A robust experimental framework includes:

  • Microcosm Studies : Simulate natural water conditions (pH, organic matter, microbial activity) and monitor chromium speciation via ICP-MS .
  • Degradation Pathways : Use LC-MS to identify breakdown products (e.g., free Cr³⁺, benzoylacetic acid).
  • Controls : Include abiotic (e.g., UV light) and biotic (e.g., bacterial consortia) conditions to isolate degradation mechanisms .

Advanced: What strategies can mitigate batch-to-batch variability in chromium tris(benzoylacetate) synthesis for reproducible catalytic studies?

To ensure consistency:

  • Standardize Ligand Purity : Source benzoylacetate ligands with ≥99% purity (verified via GC-MS) .
  • Monitor Reaction Kinetics : Use in-situ IR or Raman spectroscopy to track ligand substitution progress .
  • Statistical Process Control : Apply ANOVA to compare yields and purity across batches, adjusting parameters (e.g., stirring rate, cooling time) iteratively .

Basic: How can researchers leverage literature databases to identify knowledge gaps in chromium tris(benzoylacetate) research?

  • Targeted Searches : Use Google Scholar with keywords like "chromium benzoylacetate coordination chemistry" and filter by citation count to prioritize seminal works .
  • Patent Mining : Explore SciFinder or Reaxys for unpublished synthetic routes or applications .
  • Meta-Analysis : Compile reported crystallographic data (e.g., CCDC entries) to identify understudied structural motifs .

Advanced: What interdisciplinary approaches are emerging for applying chromium tris(benzoylacetate) in materials science?

Recent advances include:

  • Hybrid Materials : Embedding the complex in MOFs (Metal-Organic Frameworks) for gas storage; characterize porosity via BET analysis .
  • Photocatalysis : Couple with semiconductors (e.g., TiO₂) for visible-light-driven reactions; use transient absorption spectroscopy to study charge transfer .
  • Magnetic Studies : Investigate spin-crossover behavior via SQUID magnetometry under variable temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.